Cell Line-Specific Potency Profiling: 6a vs. 6j in Colon and Brain Cancer Models
Antiproliferative agent-15 (compound 6a) exhibits intermediate antiproliferative activity against human colon (HCT116, HCT15) and brain (LN-229, GBM-10) cancer cell lines, with IC₅₀ values of 8.3 µM, 4.8 µM, 18.3 µM, and 12 µM, respectively, as determined by 72-hour MTT assay. In contrast, the lead analog compound 6j demonstrates significantly enhanced potency across these same cell lines, with an IC₅₀ range of 0.6–1.2 µM [1]. The ~4- to 8-fold differential in potency between 6a and 6j within these colon and brain cancer models highlights the impact of specific structural modifications on target engagement.
| Evidence Dimension | IC₅₀ for antiproliferative activity in colon and brain cancer cell lines |
|---|---|
| Target Compound Data | HCT116: 8.3 µM; HCT15: 4.8 µM; LN-229: 18.3 µM; GBM-10: 12 µM |
| Comparator Or Baseline | Compound 6j: IC₅₀ range 0.6–1.2 µM across HCT116, HCT15, LN-229, and GBM-10 cell lines |
| Quantified Difference | 6j is ~4- to 8-fold more potent than 6a in these cell lines |
| Conditions | 72-hour MTT viability assay; human cancer cell lines (HCT116, HCT15, LN-229, GBM-10) |
Why This Matters
Selecting 6a over 6j is appropriate when moderate potency with a distinct selectivity profile is desired; using the wrong analog would misalign expected efficacy in colon/brain cancer models.
- [1] Amawi H, Karthikeyan C, Pathak R, Hussein N, Christman R, Robey R, Ashby CR Jr, Trivedi P, Malhotra A, Tiwari AK. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Eur J Med Chem. 2017 Sep 29;138:1053-1065. doi: 10.1016/j.ejmech.2017.07.028. PMID: 28759878. View Source
